molecular formula C6H12ClN3 B1422965 5-propyl-1H-pyrazol-3-amine hydrochloride CAS No. 1301738-66-8

5-propyl-1H-pyrazol-3-amine hydrochloride

Cat. No. B1422965
M. Wt: 161.63 g/mol
InChI Key: LGXVYJWATARFML-UHFFFAOYSA-N
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Description

5-propyl-1H-pyrazol-3-amine hydrochloride is a chemical compound with the molecular formula C₆H₁₁N₃·HCl . It falls under the category of pyrazole derivatives. The compound’s structure consists of a pyrazole ring with a propyl group attached to one of the nitrogen atoms. The hydrochloride salt form enhances its solubility and stability.



Synthesis Analysis

The synthesis of 5-propyl-1H-pyrazol-3-amine hydrochloride involves several steps. While specific methods may vary, a common approach includes the reaction of a suitable pyrazole precursor (such as 3-amino-4,5-dihydro-1-phenylpyrazole) with a propylating agent (e.g., propyl bromide or propylamine) in the presence of a base. The final step typically involves the addition of hydrochloric acid to form the hydrochloride salt.



Molecular Structure Analysis

The compound’s molecular structure comprises a pyrazole ring (a five-membered heterocycle containing two nitrogen atoms) and a propyl group. The nitrogen atoms in the pyrazole ring play a crucial role in its biological activity.



Chemical Reactions Analysis

5-propyl-1H-pyrazol-3-amine hydrochloride can participate in various chemical reactions, including:



  • Alkylation : The propyl group can undergo alkylation reactions with other nucleophiles.

  • Substitution Reactions : The amino group can be substituted with other functional groups.

  • Salt Formation : The reaction with hydrochloric acid forms the hydrochloride salt.



Physical And Chemical Properties Analysis


  • Physical Form : 5-propyl-1H-pyrazol-3-amine hydrochloride exists as a white crystalline powder .

  • Melting Point : The compound’s melting point is approximately unknown .

  • Solubility : It is soluble in water due to the hydrochloride salt form.

  • Stability : Store it at room temperature (RT) in a dark place.


Scientific Research Applications

Dental Composite Development

Research indicates that pyrazole compounds, specifically related to the structure of 5-propyl-1H-pyrazol-3-amine hydrochloride, are studied for potential applications in dental materials. For instance, a study explored the mechanical properties of flowable dental composites containing antibacterial pyrazole derivatives. This study showed that while the addition of the antibacterial component did not significantly affect the flexural and tensile strengths of the composites, it led to a decrease in compressive strength at higher concentrations, suggesting a potential limitation in its application (Abaszadeh & Mohammadzadeh, 2020).

Pharmacophore Properties

Pyrazole compounds are recognized for their role as pharmacophores, being central to the structure of many biologically active compounds. Their utility in medicinal chemistry is significant due to their involvement in a range of biological activities, such as anticancer, anti-inflammatory, and antimicrobial effects. The success of pyrazole COX-2 inhibitors highlights the importance of these heterocycles in medicinal chemistry. The review on the synthesis of pyrazole heterocycles points to the diversity of synthetic strategies and the wide range of bioactive properties of these compounds (Dar & Shamsuzzaman, 2015).

Diverse Synthetic Applications

Pyrazole structures are fundamental in the synthesis of diverse heterocyclic compounds. Their reactivity allows for the creation of a variety of heterocycles, including pyrazolo-imidazoles, thiazoles, spiropyridines, and others. The chemistry of these compounds is extensively studied for their potential in synthesizing heterocyclic compounds and dyes, offering mild reaction conditions and a wide range of precursor adaptability (Gomaa & Ali, 2020).

Anticancer Potential

Studies highlight the significance of pyrazoline derivatives in anticancer research. Pyrazoline is noted for its electron-rich nature and its capacity to engage in dynamic applications, with a focus on synthesizing derivatives demonstrating significant biological effects. The exploration of pyrazoline derivatives in anticancer activity reveals the compound's potential and the broad interest in further research in this domain (Ray et al., 2022).

Therapeutic Applications

Pyrazoline and its derivatives are identified as key players in various therapeutic applications. The compounds exhibit a range of pharmacological effects, including antimicrobial, anti-inflammatory, antidepressant, and anticancer activities. The broad spectrum of pharmacological actions underlines the potential of pyrazoline derivatives in pharmaceutical applications and the ongoing need for exploration and development of new therapeutic agents (Shaaban et al., 2012).

Safety And Hazards


  • Hazard Statements : The compound may cause skin and eye irritation (H315, H319). Avoid inhalation (H335).

  • Precautionary Measures : Handle with care. Use appropriate protective equipment (PPE). Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.


Future Directions

Research on 5-propyl-1H-pyrazol-3-amine hydrochloride should focus on:



  • Biological Activity : Investigate its potential as a drug candidate or bioactive molecule.

  • Structure-Activity Relationship (SAR) : Explore modifications to enhance its efficacy.

  • Toxicology Studies : Assess its safety profile comprehensively.


properties

IUPAC Name

5-propyl-1H-pyrazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.ClH/c1-2-3-5-4-6(7)9-8-5;/h4H,2-3H2,1H3,(H3,7,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGXVYJWATARFML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=NN1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-propyl-1H-pyrazol-3-amine hydrochloride

CAS RN

1301738-66-8
Record name 5-propyl-1H-pyrazol-3-amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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